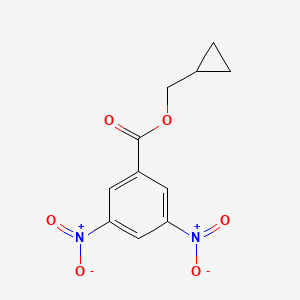

Cyclopropylmethyl 3,5-dinitrobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

10364-97-3 |

|---|---|

Molecular Formula |

C11H10N2O6 |

Molecular Weight |

266.21 g/mol |

IUPAC Name |

cyclopropylmethyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C11H10N2O6/c14-11(19-6-7-1-2-7)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,1-2,6H2 |

InChI Key |

KUHLYUCDGNMGTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropylmethyl 3,5 Dinitrobenzoate and Analogues

Esterification Reactions for 3,5-Dinitrobenzoate (B1224709) Formation

The formation of the ester linkage between cyclopropylmethanol (B32771) and 3,5-dinitrobenzoic acid is the core transformation in the synthesis of the target compound. This can be accomplished through several key pathways.

Conventional Approaches via 3,5-Dinitrobenzoyl Chloride

The traditional and most common method for preparing 3,5-dinitrobenzoate esters involves the reaction of an alcohol with 3,5-dinitrobenzoyl chloride. hansshodhsudha.comsciepub.com This acyl chloride is a highly reactive acylating agent, typically prepared by treating 3,5-dinitrobenzoic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comsciepub.com The subsequent reaction with the alcohol, in this case, cyclopropylmethanol, is often carried out in the presence of a base such as pyridine. proquest.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

A general procedure involves gently heating the alcohol with 3,5-dinitrobenzoyl chloride. mnstate.edu The reaction mixture is then cooled and treated with an aqueous solution, such as sodium hydroxide, to wash out unreacted acid chloride and other impurities. mnstate.edu However, this method has notable drawbacks. 3,5-Dinitrobenzoyl chloride is susceptible to hydrolysis by atmospheric moisture, which can limit its shelf life and effectiveness. proquest.com Furthermore, the preparation of the acid chloride itself involves hazardous reagents and produces toxic byproducts like sulfur dioxide (SO₂), phosphorus oxychloride (POCl₃), and HCl, which contravenes the principles of green chemistry. hansshodhsudha.comresearchgate.net For certain alcohols, particularly tertiary ones, this method can fail due to competing elimination reactions at elevated temperatures. proquest.com

Direct Esterification with 3,5-Dinitrobenzoic Acid

To circumvent the issues associated with 3,5-dinitrobenzoyl chloride, direct esterification methods using 3,5-dinitrobenzoic acid have been developed. The direct reaction between a carboxylic acid and an alcohol, known as Fischer esterification, is a classic but slow and reversible process that requires a strong acid catalyst, such as concentrated sulfuric acid, and heat to proceed effectively. hansshodhsudha.com

More efficient direct esterification can be achieved using coupling agents that activate the carboxylic acid. One prominent method employs dicyclohexylcarbodiimide (DCC) as a dehydrating agent, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). In this process, the carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. The byproduct, dicyclohexylurea (DCU), is a stable solid that precipitates out of the reaction mixture.

An alternative approach involves the in-situ formation of a mixed anhydride. By treating 3,5-dinitrobenzoic acid with p-toluenesulfonyl chloride in pyridine, a mixed carboxylic-sulfonic acid anhydride is formed. proquest.com This anhydride is a potent acylating agent that efficiently reacts with alcohols under mild conditions to yield the desired 3,5-dinitrobenzoate ester. proquest.com

Green Chemistry Advancements in 3,5-Dinitrobenzoate Synthesis

In line with the growing importance of sustainable chemical practices, modern advancements have focused on developing environmentally benign methods for ester synthesis.

Microwave-Assisted Esterification Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. sciepub.com The direct esterification of alcohols with 3,5-dinitrobenzoic acid can be dramatically expedited using microwave irradiation. hansshodhsudha.comresearchgate.net In a typical green protocol, the alcohol, 3,5-dinitrobenzoic acid, and a catalytic amount of concentrated sulfuric acid are mixed and heated in a microwave reactor for a very short duration, often just a few minutes. hansshodhsudha.comsciepub.comresearchgate.net

This method offers significant advantages over conventional heating. It drastically reduces reaction times from nearly an hour to as little as three minutes. hansshodhsudha.comsciepub.com By directly using the carboxylic acid, it eliminates the need to prepare the hazardous acid chloride, thereby avoiding the use of toxic reagents and the formation of harmful byproducts. hansshodhsudha.comresearchgate.net The energy efficiency and operational simplicity make microwave-assisted esterification a superior and safer alternative for laboratory settings. researchgate.net

| Parameter | Conventional Method (via Acid Chloride) | Microwave-Assisted Direct Esterification |

|---|---|---|

| Starting Acid | 3,5-Dinitrobenzoyl Chloride | 3,5-Dinitrobenzoic Acid |

| Key Reagents | PCl₅ or SOCl₂ (for acid chloride synthesis), Pyridine | Conc. H₂SO₄ (catalyst) |

| Reaction Time | 45 - 60 minutes hansshodhsudha.com | ~3 minutes sciepub.com |

| Byproducts | POCl₃, HCl, SO₂ (from acid chloride synthesis) hansshodhsudha.comsciepub.com | Water |

| Green Chemistry Adherence | Poor; uses and generates hazardous substances. hansshodhsudha.com | Good; avoids hazardous reagents and byproducts, energy efficient. sciepub.comresearchgate.net |

Synthesis of Cyclopropylmethyl Precursors for Esterification

The primary alcohol precursor required for the synthesis of cyclopropylmethyl 3,5-dinitrobenzoate is cyclopropylmethanol. This compound can be synthesized via several established routes. nbinno.com

One of the most common methods is the reduction of a cyclopropyl (B3062369) carbonyl compound. Cyclopropanecarboxaldehyde can be hydrogenated in the presence of a cobalt or nickel catalyst, such as Raney nickel, to produce cyclopropylmethanol in high yield and selectivity. google.com Alternatively, cyclopropyl ketones can be reduced using hydride transfer agents like sodium borohydride or lithium aluminum hydride to afford the desired alcohol. nbinno.com

Another synthetic pathway involves nucleophilic substitution. For instance, cyclopropylmethyl chloride can react with sodium methoxide in methanol via an Sₙ2 mechanism to yield cyclopropylmethanol. nbinno.com The strained nature of the cyclopropyl ring makes it a useful building block in organic synthesis, and cyclopropylmethanol serves as a key intermediate for various pharmaceuticals and fine chemicals. nbinno.comnigamfinechem.co.in

| Starting Material | Key Reagents/Catalyst | Reaction Type |

|---|---|---|

| Cyclopropanecarboxaldehyde | H₂, Raney Nickel or Cobalt Catalyst google.com | Catalytic Hydrogenation |

| Cyclopropyl Ketone | Sodium Borohydride or Lithium Aluminum Hydride nbinno.com | Reduction |

| Cyclopropylmethyl Chloride | Sodium Methoxide/Methanol nbinno.com | Nucleophilic Substitution (Sₙ2) |

Elucidation of Reaction Mechanisms and Kinetics of Cyclopropylmethyl 3,5 Dinitrobenzoate

Solvolytic Reactivity and Kinetic Analysis

The solvolytic reactivity of cyclopropylmethyl derivatives is characterized by rates that are significantly accelerated compared to analogous open-chain primary systems. This rate enhancement is a hallmark of the participation of the cyclopropyl (B3062369) ring in the ionization step, leading to the formation of a stabilized carbocationic intermediate.

Rate Constants and Activation Parameters in Solvolysis

The solvolysis of cyclopropylcarbinyl derivatives, such as the 3,5-dinitrobenzoate (B1224709), proceeds at rates that are orders of magnitude faster than simple primary alkyl systems. For instance, the rate of solvolysis for cyclopropylcarbinyl tosylate is approximately a million times faster than that of isobutyl tosylate. electronicsandbooks.com This dramatic rate enhancement is attributed to the stabilization of the transition state leading to the carbocationic intermediate through sigma bond delocalization from the cyclopropane (B1198618) ring.

Table 1: Representative Solvolysis Data for Analogous Cyclopropylcarbinyl Systems

| Derivative | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |

| Cyclopropylcarbinyl Bromide | 80% Ethanol | 50.0 | 1.16 x 10⁻⁴ | 1 |

| Cyclobutyl Bromide | 80% Ethanol | 50.0 | 1.11 x 10⁻⁶ | 9.6 x 10⁻³ |

| Cyclopropylcarbinyl Tosylate | Acetic Acid | 25.0 | 4.3 x 10⁻⁴ | ~10⁶ vs. Isobutyl |

| Cyclopropylcarbinyl p-Nitrobenzoate | 80% Acetone | 125.0 | 1.3 x 10⁻⁵ | - |

Note: This table presents data for analogous compounds to illustrate the reactivity trends of the cyclopropylcarbinyl system. The data for the 3,5-dinitrobenzoate is not specifically available.

Influence of Solvent Systems on Solvolysis Rates

The rate of solvolysis of cyclopropylcarbinyl derivatives is highly dependent on the properties of the solvent, particularly its ionizing power and nucleophilicity. The extended Grunwald-Winstein equation is a powerful tool for analyzing these solvent effects:

log(k/k₀) = lN + mY

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/water), respectively. The parameter l represents the sensitivity of the solvolysis to the solvent's nucleophilicity (N), and m represents the sensitivity to the solvent's ionizing power (Y).

For the solvolysis of cyclopropylcarbinyl bromide, the Grunwald-Winstein analysis yields l = 0.42 and m = 0.75. nih.gov This indicates a mechanism with a high degree of charge separation in the transition state, consistent with a rate-determining ionization, but also with a significant contribution from nucleophilic solvent assistance in stabilizing the developing carbocation. nih.gov The solvolysis of cyclopropylmethyl 3,5-dinitrobenzoate is expected to exhibit similar behavior, with a strong dependence on solvent ionizing power due to the formation of a carbocationic intermediate.

Non-Classical Carbocationic Intermediates

The solvolysis of this compound proceeds through a series of highly debated and studied non-classical carbocationic intermediates. These intermediates are responsible for the observed high reaction rates and the characteristic mixture of rearranged products.

Formation and Characterization of Cyclopropylcarbinyl Cations

The ionization of this compound leads to the formation of the cyclopropylcarbinyl cation. nist.gov This cation is not a simple primary carbocation but is stabilized by the adjacent cyclopropane ring. The C-C bonds of the cyclopropane ring, which have significant p-character, overlap with the vacant p-orbital of the carbocationic center, delocalizing the positive charge. This delocalization results in a non-classical, bridged structure often referred to as a bicyclobutonium ion. electronicsandbooks.com The formation of this stabilized, non-classical cation is the primary reason for the enhanced solvolytic reactivity of cyclopropylcarbinyl systems.

Interplay between Cyclopropylcarbinyl, Cyclobutyl, and Homoallylic Cations

A key feature of the chemistry of the cyclopropylcarbinyl cation is its facile rearrangement to other isomeric carbocations. The solvolysis of cyclopropylmethyl derivatives typically yields a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallylic (allylcarbinyl) products. datapdf.com This product distribution arises from the equilibrium between the corresponding carbocationic intermediates.

The initially formed cyclopropylcarbinyl cation can undergo a ring-expansion to the cyclobutyl cation or a ring-opening to the homoallylic cation. datapdf.com These rearrangements are rapid and reversible, leading to a dynamic equilibrium between the different cationic species. The exact composition of the product mixture depends on the reaction conditions, particularly the solvent and the nucleophile present. The fact that solvolysis of both cyclopropylmethyl and cyclobutyl derivatives often leads to nearly identical product mixtures provides strong evidence for a common set of rapidly equilibrating cationic intermediates. datapdf.com

Evidence for Symmetrical Transition States in Rearrangements

The nature of the transition states in the rearrangements of the cyclopropylcarbinyl cation has been a subject of extensive investigation. There is significant evidence to suggest that these rearrangements proceed through symmetrical transition states. In the presence of a chiral catalyst, the dehydration of prochiral cyclopropylcarbinols can lead to the formation of symmetrical cyclopropylcarbinyl cations. nist.gov Isotopic labeling studies have also been crucial in demonstrating the symmetrical nature of the intermediates. For example, the scrambling of isotopic labels in the products of solvolysis of specifically labeled cyclopropylcarbinyl derivatives can only be explained by the involvement of symmetrical intermediates or transition states where different carbon atoms become equivalent.

Neighboring Group Participation and σ-Bond Delocalization

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons in an atom or with electrons in a sigma (σ) or pi (π) bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence the stereochemistry of the product. wikipedia.orgvedantu.com In the case of cyclopropylmethyl systems, the cyclopropane ring itself acts as a powerful neighboring group.

Role of the Cyclopropyl Group in Stabilizing Adjacent Carbocations

The cyclopropyl group is exceptionally effective at stabilizing an adjacent positive charge. This stabilizing effect is evident in the markedly enhanced solvolysis rates of cyclopropylcarbinyl derivatives. acs.org The interaction involves the electrons of the C-C σ-bonds of the cyclopropane ring, which have significant p-character due to the ring strain. These "bent" bonds can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge. youtube.com This delocalization leads to the formation of a non-classical carbocation intermediate, often referred to as a bicyclobutonium ion or a set of rapidly equilibrating cyclopropylcarbinyl cations. researchgate.netchemrxiv.org This stabilization is so significant that cyclopropylcarbinyl derivatives solvolyze at rates much faster than would be expected for a primary substrate. The solvolysis of cyclopropylmethyl chloride, for instance, yields a mixture of cyclopropylmethyl alcohol (48%), cyclobutanol (B46151) (47%), and homoallylic alcohol (5%), demonstrating the delocalized nature of the carbocationic intermediate. vedantu.comchemeurope.com

The stability of the cyclopropylcarbinyl cation is a cornerstone of its chemistry, leading to a variety of rearrangement products. Computational studies have shown that cyclopropylcarbinyl cations are stable intermediates, while bicyclobutonium structures are often high-energy transition states. researchgate.netchemrxiv.org The ability of the cyclopropyl group to stabilize the carbocation is crucial for understanding the subsequent reaction pathways.

Hyperconjugative and σ-π Conjugative Effects

Hyperconjugation is a stabilizing interaction that results from the overlap of a filled σ-orbital with an adjacent empty or partially filled p-orbital or π-orbital. aklectures.comucla.edu In the context of the cyclopropylcarbinyl cation, the σ-bonds of the cyclopropane ring engage in hyperconjugation with the vacant p-orbital of the carbocationic center. researchgate.net This interaction is most effective when the p-orbital is aligned in a "bisected" conformation with the cyclopropane ring, allowing for maximum overlap.

Substituent Effects on Reaction Pathways and Energetics

The nature and position of substituents on the cyclopropyl ring or the benzene (B151609) ring of the leaving group can have a profound impact on the reaction rates and the distribution of products in the solvolysis of this compound.

Quantitative Structure-Reactivity Relationships (e.g., Hammett Correlations)

The Hammett equation is a valuable tool for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives. libretexts.orgwikipedia.org It establishes a linear free-energy relationship between the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted series and the logarithm of the corresponding constant for the unsubstituted parent compound. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. oxfordreference.com

For the solvolysis of benzoates, the ρ value provides insight into the charge development at the reaction center in the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and retarded by electron-donating groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value implies the buildup of positive charge. The hydrolysis of ethyl benzoates, for example, has a ρ value of +2.498, indicating that electron-withdrawing groups on the benzene ring facilitate the reaction by stabilizing the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate. wikipedia.org

In the case of this compound, the two nitro groups are strong electron-withdrawing substituents. These groups make the dinitrobenzoate a very good leaving group, facilitating the formation of the cyclopropylcarbinyl cation. The Hammett correlation can be applied to study the effect of substituents on the benzene ring, providing a quantitative measure of their electronic influence on the solvolysis rate.

Influence of Alkyl Substitution on Cyclopropylcarbinyl Solvolysis Rates

Alkyl substitution on the cyclopropyl ring significantly affects the solvolysis rates of cyclopropylcarbinyl systems. The position of the alkyl group is crucial. For instance, substitution at the C1 position (the carbon bearing the leaving group) has a major influence on the stability of the cyclopropylcarbinyl cation. chemrxiv.org Electron-donating alkyl groups at this position stabilize the developing positive charge, thereby increasing the solvolysis rate.

The effect of substitution at other positions on the cyclopropane ring is also significant. For example, in the solvolysis of substituted cyclopropylcarbinyl derivatives, a methyl group at the 3-position has a notable effect on the rate. acs.org The relative rates of solvolysis for cis- and trans-3-methylcyclopropylcarbinyl derivatives are different, highlighting the stereoelectronic nature of the neighboring group participation. acs.org

| Substituent | Relative Rate |

|---|---|

| None | 1.0 |

| 3-methyl (cis) | 8.2 |

| 3-methyl (trans) | 11.0 |

This table illustrates the accelerating effect of a methyl group at the 3-position on the solvolysis rate, with the trans-isomer reacting slightly faster than the cis-isomer. acs.org

Stereochemical and Regiochemical Control in Rearrangement Reactions

The solvolysis of this compound is characterized by extensive rearrangements, leading to a mixture of products. The stereochemistry and regiochemistry of these rearrangements are dictated by the nature of the carbocationic intermediates. The initially formed cyclopropylcarbinyl cation can undergo several transformations, including ring-opening to a homoallylic cation and rearrangement to a cyclobutyl cation. researchgate.netchemrxiv.org

The stereospecificity of these rearrangements has been a subject of intense investigation. In many cases, reactions involving chiral non-classical cyclopropylcarbinyl cations can proceed with a high degree of stereocontrol. chemrxiv.org However, the degree of stereospecificity can be influenced by substituents. For example, while alkyl-substituted systems often show high stereospecificity, phenyl-substituted systems can lead to a loss of selectivity due to the intervention of rearranged carbocation intermediates. chemrxiv.orgchemrxiv.org

The rearrangement pathways are often competitive with nucleophilic attack on the carbocation. The balance between these pathways determines the final product distribution. For instance, direct nucleophilic attack on the cyclopropylcarbinyl cation might be kinetically favored in some systems, while in others, rearrangement to a more stable cation precedes nucleophilic capture. chemrxiv.org The study of the solvolysis of deuterated cyclopropylcarbinyl derivatives has been instrumental in elucidating the stereochemical details of these intricate rearrangement processes. acs.org

Stereospecificity in Nucleophilic Substitution of Cyclopropylcarbinols

The nucleophilic substitution of cyclopropylcarbinol derivatives is a significant reaction in organic chemistry, offering a pathway to construct complex molecular architectures. A key feature of this reaction is its high degree of stereospecificity, particularly when it involves quaternary carbon stereocenters. Research has demonstrated that these reactions often proceed with a complete inversion of configuration at the reaction center. nih.govacs.org

A highly regio- and diastereoselective nucleophilic substitution has been developed for the quaternary carbon stereocenter of cyclopropyl carbinol derivatives. nih.gov This method allows for the preparation of a variety of acyclic tertiary alkyl bromides, chlorides, and azides with excellent diastereopurity. nih.gov The observed stereoinvertive outcome is often attributed to the formation of a transient, non-classical carbocation intermediate known as a bicyclobutonium ion. nih.gov However, computational studies have provided a more nuanced view, suggesting that cyclopropylcarbinyl cations are the stable intermediates, while bicyclobutonium structures represent high-energy transition states that are not directly involved in the reaction pathway. nih.govacs.orgresearchgate.net

The stereospecific nature of the substitution is highly dependent on the structure of the substrate, particularly the substituents on the cyclopropyl ring. For instance, while substrates with alkyl groups generally exhibit excellent stereocontrol, the presence of a phenyl group can lead to a loss of specificity. nih.govacs.org This occurs because rearrangements of the carbocation intermediate can become kinetically competitive with the nucleophilic attack, leading to epimerization and the formation of a mixture of diastereomers. nih.govacs.org The equilibrium between the cyclopropylcarbinyl cation and its corresponding homoallylic cation structures plays a crucial role in determining the stereochemical outcome. nih.govacs.org If the energy barrier to rearrangement is low, selectivity is not guaranteed. nih.gov

An efficient method for the stereoselective construction of tertiary C-O bonds has been achieved through a stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives, utilizing water, alcohols, and phenols as nucleophiles. researchgate.net This process yields highly congested tertiary homoallyl alcohols and ethers stereoselectively. researchgate.net

Table 1: Stereochemical Outcome of Nucleophilic Substitution on Cyclopropylcarbinols

| Reactant Type | Nucleophile | Predominant Stereochemistry | Reference |

|---|---|---|---|

| Cyclopropyl carbinol derivative (quaternary center) | TMSBr, DMPSCl, TMSN₃ | Inversion of configuration | nih.gov |

| Phenyl-substituted cyclopropylcarbinol | Halides, Trichloroacetates | Mixture of diastereomers (loss of specificity) | nih.gov, acs.org |

Regioselective Outcomes of Cyclopropylcarbinyl Cation Reactions

The reactions of cyclopropylcarbinyl cations are characterized by complex rearrangements that can lead to a variety of products. The regioselectivity of these reactions—the control over which region of the molecule reacts—is dictated by the structure of the cation and the reaction conditions. The cyclopropylcarbinyl cation is a non-classical carbocation that can exist in equilibrium with other cationic species, primarily the cyclobutyl cation and the homoallyl cation. This dynamic interplay is central to understanding the reaction outcomes. researchgate.netrsc.org

Upon generation, typically through the solvolysis of a cyclopropylmethyl derivative like this compound, the cyclopropylcarbinyl cation can undergo several competing pathways. researchgate.net One of the most significant is the ring-opening rearrangement to form a homoallylic cation. nih.govacs.orgresearchgate.net The regioselectivity of the subsequent nucleophilic attack is highly dependent on the substitution pattern of the original cyclopropane ring. researchgate.netresearchgate.net Subtle changes in the structure of the non-classical carbocation can control the reaction's outcome. researchgate.net

Computational models have been instrumental in rationalizing and predicting the formation of products from a given cation precursor. researchgate.netresearchgate.net For example, mechanistic investigations have shown that certain cascade rearrangements involve a regioselective scission of a cyclopropylcarbinyl cation ring. researchgate.net The nature and degree of substituents on the cationic intermediates determine the regio- and stereochemistry of the ring-opening process. researchgate.netresearchgate.net

An application of controlling this regioselectivity is the synthesis of tetrahydro-1,3-oxazepines through the intramolecular amination of a cyclopropylmethyl cation. researchgate.net In this case, the cation is generated from a bis-imidate, and the subsequent intramolecular attack of the nitrogen nucleophile proceeds in a highly diastereoselective manner to form the trans-tetrahydro-1,3-oxazepine product. researchgate.net This demonstrates how the inherent reactivity of the cyclopropylcarbinyl cation can be harnessed for the regioselective and stereoselective synthesis of complex heterocyclic systems. researchgate.net

Table 2: Factors Influencing Regioselective Outcomes of Cyclopropylcarbinyl Cation Reactions

| Factor | Influence on Regioselectivity | Reference |

|---|---|---|

| Substituent Nature | The degree and electronic nature of substituents on the cyclopropane ring direct the stability of potential cationic intermediates, influencing which C-C bond cleaves. | researchgate.net, researchgate.net |

| Cation Rearrangements | The equilibrium between cyclopropylcarbinyl, bicyclobutonium, and homoallyl cations dictates the final product structure. Ring-opening to homoallylic cations is a common pathway. | nih.gov, acs.org, researchgate.net |

| Intramolecular Nucleophiles | The presence of an internal nucleophile can lead to highly regioselective cyclization reactions, forming heterocyclic structures. | researchgate.net |

| Reaction Conditions | While not the primary driver, solvent and temperature can influence the lifetime and rearrangement pathways of the cationic intermediates. | nd.edu |

Advanced Spectroscopic and Structural Characterization of Cyclopropylmethyl 3,5 Dinitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For cyclopropylmethyl 3,5-dinitrobenzoate (B1224709), both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its covalent framework and stereochemical details.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of cyclopropylmethyl 3,5-dinitrobenzoate is predicted to show distinct signals for both the aromatic and the cyclopropylmethyl portions of the molecule. The 3,5-dinitrophenyl group, due to its symmetry, displays a characteristic pattern. The proton at the C4 position (H-4) is expected to appear as a triplet, while the two equivalent protons at the C2 and C6 positions (H-2, H-6) would present as a doublet. Based on data from analogous compounds like methyl 3,5-dinitrobenzoate and 3,5-dinitrobenzoic acid, these aromatic protons are significantly deshielded by the electron-withdrawing nitro groups and the ester functionality, placing their chemical shifts in the downfield region, typically around 9.0 ppm. chemicalbook.comchemicalbook.com

The cyclopropylmethyl group introduces more complex signals in the upfield region. The two protons of the methylene (B1212753) group directly attached to the ester oxygen (-O-CH₂-) are expected to appear as a doublet, coupled to the single methine proton of the cyclopropyl (B3062369) ring. Data from cyclopropylmethanol (B32771) shows these protons resonate around 3.4 ppm. chemicalbook.com The methine proton (-CH-) itself would be a multiplet due to coupling with the adjacent methylene protons in the ester linkage and the four protons on the cyclopropyl ring. The four protons of the two methylene groups within the cyclopropane (B1198618) ring are diastereotopic and would appear as two separate complex multiplets at very high field (typically 0.2-0.6 ppm), a characteristic feature of cyclopropyl rings. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2, H-6 (Aromatic) | ~9.2 | d (doublet) |

| H-4 (Aromatic) | ~9.1 | t (triplet) |

| -O-CH ₂- | ~4.2 | d (doublet) |

| -CH - (Cyclopropyl) | ~1.1 | m (multiplet) |

| -CH ₂- (Cyclopropyl) | ~0.6 | m (multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The chemical shifts can be predicted by analyzing data from its constituent parts and similar esters. chemicalbook.comlibretexts.org The carbonyl carbon (C=O) of the ester is typically found in the 160-170 ppm range. The aromatic carbons show distinct shifts: C-1 (the carbon bearing the ester group) and C-3/C-5 (the carbons bearing the nitro groups) are quaternary and appear around 134 ppm and 148 ppm, respectively, while the proton-attached carbons (C-2, C-6, and C-4) resonate in the 122-130 ppm region. fiu.edu

The carbons of the cyclopropylmethyl group are found further upfield. The methylene carbon attached to the oxygen (-O-CH₂) is the most deshielded of this group, expected around 70-75 ppm. nih.gov The methine carbon of the cyclopropyl ring appears around 10-15 ppm. The two methylene carbons of the cyclopropane ring are highly shielded due to the ring strain and their unique hybridization, appearing at a characteristic upfield chemical shift, typically below 10 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~162 |

| C-3, C-5 (Ar-NO₂) | ~148 |

| C-1 (Ar-C=O) | ~134 |

| C-4 (Ar-H) | ~129 |

| C-2, C-6 (Ar-H) | ~122 |

| -O-C H₂- | ~73 |

| -C H- (Cyclopropyl) | ~13 |

Stereochemical Assignments via NMR Data

While this compound itself is not chiral, advanced NMR techniques are crucial for confirming its three-dimensional structure and connectivity. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to establish through-space proximity between atoms. For instance, a NOESY experiment would be expected to show correlations between the protons of the ester's methylene group (-O-CH₂-) and the adjacent methine proton of the cyclopropyl ring, as well as potential weaker correlations to the aromatic protons (H-2/H-6), confirming the spatial arrangement around the ester linkage. The use of paramagnetic lanthanide shift reagents could also be employed to simplify complex spectra by inducing pseudocontact shifts, which can help resolve overlapping signals and provide further structural insights. ucl.ac.uk

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. The molecular formula of this compound is C₁₁H₁₀N₂O₆, giving it a monoisotopic mass of 266.054 g/mol .

Upon electron ionization (EI), the molecule is expected to show a discernible molecular ion peak (M⁺•) at m/z 266, characteristic of aromatic compounds which can stabilize the radical cation. nih.gov The fragmentation pattern would be dominated by cleavages characteristic of both benzoate (B1203000) esters and nitroaromatic compounds. pharmacy180.comlibretexts.org A primary and likely abundant fragment would arise from the cleavage of the ester bond, leading to the formation of the highly stable 3,5-dinitrobenzoyl cation at m/z 211. This ion results from the loss of a cyclopropylmethoxy radical (•OCH₂-C₃H₅). Further fragmentation of the m/z 211 ion could involve the sequential loss of nitro groups (NO₂, 46 Da) or nitric oxide (NO, 30 Da) and carbon monoxide (CO, 28 Da). nih.govresearchgate.net

Another significant fragmentation pathway would involve the formation of the cyclopropylmethyl cation [C₄H₇]⁺ at m/z 57. The McLafferty rearrangement, common in esters, is not possible in this structure due to the lack of a γ-hydrogen in the alkyl chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 266 | [M]⁺• (Molecular Ion) |

| 211 | [M - OCH₂C₃H₅]⁺ (3,5-Dinitrobenzoyl cation) |

| 195 | [M - OCH₂C₃H₅ - O]⁺ or [M - NO₂ - H]⁺ |

| 165 | [C₇H₃N₁O₄]⁺ (Loss of one NO₂) |

| 135 | [C₇H₃O₂]⁺ (Loss of two NO₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. optica.org

The most prominent features would be from the dinitrobenzoate moiety. Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups (N-O) are expected around 1545 cm⁻¹ and 1345 cm⁻¹, respectively. nist.govnist.gov A strong, sharp peak for the ester carbonyl (C=O) stretch should appear around 1720-1730 cm⁻¹. chemicalbook.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region.

The cyclopropylmethyl group also has distinct IR absorptions. The C-H stretching vibrations of the cyclopropyl ring are found at a characteristically high frequency for saturated systems, typically between 3100 and 3000 cm⁻¹. acs.orgacs.org Additionally, a characteristic cyclopropane ring deformation (or "breathing") mode often appears near 1020 cm⁻¹. acs.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3100-3000 | Cyclopropyl C-H | Stretch |

| ~3080 | Aromatic C-H | Stretch |

| ~2960-2850 | Alkyl C-H | Stretch |

| ~1725 | Ester C=O | Stretch |

| ~1620 | Aromatic C=C | Stretch |

| ~1545 | Aromatic NO₂ | Asymmetric Stretch |

| ~1345 | Aromatic NO₂ | Symmetric Stretch |

| ~1280 | Ester C-O | Stretch |

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound has not been reported in the searched literature, X-ray crystallography remains the definitive method for determining the solid-state molecular architecture. 3,5-Dinitrobenzoate esters are frequently used as derivatives to induce crystallization and facilitate the structural elucidation of complex alcohols and natural products, as they tend to form well-ordered, high-quality crystals. iucr.orgresearchgate.net

Table 5: Representative Crystal Data for an Analog, Isobutyl 3,5-Dinitrobenzoate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.666 |

| b (Å) | 4.776 |

| c (Å) | 16.678 |

| β (°) | 110.30 |

| Volume (ų) | 1245.1 |

Crystal Structure Determination and Conformation Analysis

Information regarding the crystal system, space group, unit cell dimensions, and the specific conformation of the cyclopropylmethyl and 3,5-dinitrobenzoate moieties is not available in published scientific literature.

Challenges in Crystallographic Analysis (e.g., Disorder)

There are no documented challenges, such as crystallographic disorder of the cyclopropylmethyl group or the nitro groups, in the scientific literature for this compound.

Computational Chemistry and Theoretical Investigations of Cyclopropylmethyl 3,5 Dinitrobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the geometry and energy of a molecule.

Geometry Optimization and Electronic Structure Prediction

A critical first step in the computational analysis of cyclopropylmethyl 3,5-dinitrobenzoate (B1224709) would be geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

While specific data for cyclopropylmethyl 3,5-dinitrobenzoate is not available, a hypothetical optimized structure would be expected to exhibit characteristic features of both the cyclopropylmethyl and 3,5-dinitrobenzoate moieties. The electronic structure would be characterized by the electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring, which would significantly influence the charge distribution across the molecule.

Table 1: Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Expected Value Range |

| C=O Bond Length (Ester) | ~1.20 - 1.22 Å |

| C-O Bond Length (Ester) | ~1.33 - 1.36 Å |

| N-O Bond Length (Nitro) | ~1.21 - 1.24 Å |

| C-N Bond Length (Nitro) | ~1.47 - 1.50 Å |

| Cyclopropane (B1198618) C-C Bonds | ~1.50 - 1.52 Å |

Note: This table is illustrative and based on typical values for similar functional groups, as specific computational data for the target molecule is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals dictate how a molecule will interact with other chemical species.

For this compound, the HOMO would likely be located on the cyclopropylmethyl portion, reflecting its ability to donate electrons, particularly during solvolysis. Conversely, the LUMO would be expected to be centered on the 3,5-dinitrobenzoate ring, a consequence of the strong electron-withdrawing nitro groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Expected Location | Role in Reactivity |

| HOMO | Cyclopropylmethyl group | Electron donation |

| LUMO | 3,5-Dinitrobenzoate ring | Electron acceptance |

Note: This table represents a qualitative prediction based on the electronic properties of the molecule's components.

Modeling of Reaction Energetics and Transition States

Computational chemistry is particularly adept at mapping the energy changes that occur during a chemical reaction, including the identification of transient, high-energy transition states.

Pathways of Carbocation Isomerizations

The solvolysis of cyclopropylmethyl derivatives is a classic example of a reaction proceeding through a complex series of carbocation intermediates. The exceptional stability of the cyclopropylmethyl cation is attributed to the delocalization of the positive charge into the bent bonds of the cyclopropane ring. Computational studies on related systems have shown that this cation can readily rearrange to the cyclobutyl and homoallyl cations. A detailed computational study on this compound would be expected to model the transition states connecting these isomeric carbocations.

Energy Landscapes of Rearrangement Reactions

An energy landscape provides a comprehensive map of the potential energy of a system as a function of its geometry. For the carbocation rearrangements originating from this compound, this landscape would illustrate the relative energies of the cyclopropylmethyl, cyclobutyl, and homoallyl cations, as well as the energy barriers for their interconversion. Research on similar systems suggests that the bicyclobutonium ion is a high-energy transition state rather than a stable intermediate. The relative stability of the rearranged carbocations would be influenced by the specific reaction conditions, such as the solvent.

Theoretical Exploration of Noncovalent Interactions

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the solid-state structure and properties of molecular crystals. In the case of this compound, the nitro groups and the aromatic ring are prime candidates for participating in such interactions. Theoretical studies of related dinitrobenzoate compounds have revealed complex networks of noncovalent interactions that dictate their crystal packing. A computational analysis of the crystal structure of this compound would likely identify significant intermolecular C-H···O and π-π stacking interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a calculated wavefunction into localized, one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.orgwisc.edu This process provides an intuitive, Lewis-like representation of the molecule's electronic structure, making it easier to analyze bonding patterns, charge distribution, and intramolecular interactions. wikipedia.org The analysis focuses on identifying donor-acceptor interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). wikipedia.orgmaterialsproject.org

In this compound, key donor-acceptor interactions would be expected to involve the lone pairs (LP) on the oxygen atoms of the nitro and ester groups, and the π-bonds of the benzene ring. These filled orbitals can donate electron density into the antibonding orbitals (π* or σ) of adjacent groups. For instance, significant delocalization is anticipated from the lone pairs of the nitro group oxygens into the π antibonding orbitals of the aromatic ring, contributing to the resonance stabilization of the system.

Illustrative NBO Analysis Data for this compound

The following table is a hypothetical representation of the type of data generated from an NBO analysis for this molecule, illustrating the key stabilizing interactions. Actual values would require a specific quantum chemical calculation.

| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |

| LP (O1) in C=O | Lone Pair | π* (C2-C3 in ring) | Antibonding | High |

| LP (O4) in NO₂ | Lone Pair | π* (C5-C6 in ring) | Antibonding | High |

| π (C1-C6 in ring) | Pi Bond | π* (N1-O4 in NO₂) | Antibonding | Moderate |

| π (C1-C6 in ring) | Pi Bond | π* (C7=O1 in ester) | Antibonding | Moderate |

| σ (C-H in cyclopropyl) | Sigma Bond | σ* (C-O in ester) | Antibonding | Low |

Correlation Between Computational and Experimental Data

A critical aspect of computational chemistry is the ability to correlate theoretical data with experimental results. This synergy allows for a deeper understanding of molecular properties and reaction mechanisms, where computational findings can explain experimental observations, and experiments can validate theoretical models.

Validation of Mechanistic Hypotheses

Computational methods like Density Functional Theory (DFT) and the subsequent NBO analysis are powerful tools for validating mechanistic hypotheses. researchgate.net By calculating the geometry, energy, and electronic structure of reactants, transition states, and products, a proposed reaction pathway can be scrutinized at the molecular level.

For a molecule like this compound, a mechanistic hypothesis might relate to its solvolysis, where the cyclopropylmethyl group can undergo rearrangement. NBO analysis can be employed to validate such a hypothesis in several ways:

Bond Strength and Stability: The calculated occupancies of bonding orbitals and the stabilization energies (E(2)) associated with delocalization provide a quantitative measure of bond strength and molecular stability. researchgate.net If a mechanism proposes the weakening or breaking of a specific bond, the computational results should reflect this through lower bond occupancies or specific, high-energy donor-acceptor interactions that destabilize the bond.

Charge Distribution: Natural Population Analysis (NPA), derived from the NBO method, calculates the charge distribution on each atom. wisc.edu This theoretical charge distribution can be correlated with experimental observations (e.g., from NMR spectroscopy) and used to predict the most likely sites for nucleophilic or electrophilic attack, thereby supporting or refuting a proposed reaction mechanism.

Transition State Analysis: For a hypothesized reaction mechanism, the transition state structure can be computationally modeled. NBO analysis of this transient structure can reveal crucial electronic interactions, such as the formation of new bonds or the delocalization of charge, that stabilize the transition state and facilitate the reaction. A good agreement between the computed energy barrier and experimentally determined reaction kinetics lends strong support to the proposed mechanism.

By comparing the detailed electronic information from NBO analysis with macroscopic experimental data, a robust and validated understanding of a molecule's behavior can be achieved. researchgate.net

Research Applications and Contributions to Fundamental Organic Chemistry

Cyclopropylmethyl 3,5-Dinitrobenzoate (B1224709) as a Mechanistic Probe

The primary use of Cyclopropylmethyl 3,5-dinitrobenzoate in research is as a mechanistic probe, a molecule designed to provide insight into the transition states and intermediates of chemical reactions. Its utility stems from the unique properties of the cyclopropylmethyl system.

This compound is exceptionally reactive in solvolysis reactions, which are reactions where the solvent acts as the nucleophile. libretexts.org The rate-determining step in these SN1 reactions is the departure of the 3,5-dinitrobenzoate leaving group to form a carbocation. The observed high rate of solvolysis points to the formation of a remarkably stable cyclopropylmethyl cation. quora.comquora.com

This exceptional stability arises from the unique electronic structure of the cyclopropane (B1198618) ring. The C-C bonds within the strained ring, often described as "bent bonds," have significant p-character. stackexchange.comechemi.com This allows the σ-electrons of the ring to overlap with the empty p-orbital of the adjacent cationic carbon, effectively delocalizing the positive charge. quora.comquora.com This phenomenon, sometimes called "dancing resonance," leads to a non-classical carbocation structure, often depicted as a bicyclobutonium ion. stackexchange.com

Because the rate of solvolysis is highly sensitive to the stability of the carbocation intermediate, this compound and related substrates are used as benchmarks for studying these effects. The significant rate enhancement compared to other primary systems provides quantitative data on the stabilizing influence of the cyclopropyl (B3062369) group.

Table 1: Relative Solvolysis Rates of Various Alkyl Substrates This table illustrates the dramatic rate enhancement provided by the cyclopropyl group compared to other systems, highlighting its powerful ability to stabilize an adjacent positive charge. The data shown is for analogous leaving groups under similar solvolysis conditions.

| Substrate | Relative Rate | Stability Factor |

| Ethyl | 1 | Baseline |

| Isopropyl | 102 | Secondary Cation |

| tert-Butyl | 106 | Tertiary Cation |

| Benzyl | 103 | Resonance Stabilized |

| Cyclopropylmethyl | 105 - 106 | σ-Donation/Non-classical Ion |

The same features that stabilize the cyclopropylmethyl cation also make this compound an excellent tool for probing the electron-donating ability of strained carbon-carbon sigma (σ) bonds. The bonds within the cyclopropane ring are weaker and have higher energy than typical C-C σ-bonds, behaving in some ways like a π-bond. echemi.comvedantu.com

In the transition state of the solvolysis reaction, as the C-O bond to the dinitrobenzoate group begins to break, a partial positive charge develops on the methylene (B1212753) carbon. The adjacent cyclopropyl ring acts as a potent σ-donor, pushing electron density toward the developing carbocation and stabilizing the transition state. nih.gov This σ-donation from the strained C-C bonds is directly responsible for the accelerated reaction rate. stackexchange.comnih.gov By studying the structure and reactivity of ester derivatives with varying electron demand, researchers can quantify the strong σ-donor ability of these strained bonds. nih.gov This has profound implications for understanding substituent effects and reactivity in a wide range of organic molecules. chemistryworld.com

Strategic Role in Total Synthesis of Complex Natural Products

Beyond its use in physical organic chemistry, the cyclopropylmethyl moiety, often generated from precursors like this compound, is a valuable building block in the multistep synthesis of complex molecules.

The cyclopropane motif is a recurring structural feature in many biologically active natural products and pharmaceuticals. epfl.chrsc.orgmarquette.edu The unique reactivity of cyclopropylmethyl systems makes them versatile intermediates for constructing these complex targets. The high energy stored in the strained ring can be released in a controlled manner to drive specific chemical transformations.

For example, the cyclopropylmethyl cation, generated from the solvolysis of the dinitrobenzoate ester, can undergo predictable ring-opening rearrangements to form homoallylic or cyclobutyl systems. researchgate.net This allows synthetic chemists to access different molecular scaffolds from a single, readily available precursor. This strategic use as a "latent" functional group is a powerful tactic in designing efficient synthetic routes toward molecules with interesting biological profiles, such as certain terpenes and alkaloids. marquette.eduresearchgate.net Chemoenzymatic strategies have also been developed to create diverse libraries of chiral cyclopropane building blocks for drug discovery. nih.gov

The rigid, well-defined three-dimensional structure of the cyclopropane ring is a significant asset for controlling stereochemistry during a synthesis. marquette.eduacs.org When a cyclopropylmethyl group is incorporated into a molecule, it can effectively shield one face of a nearby reactive center or lock a portion of the molecule into a specific conformation, thereby directing the approach of reagents to achieve a desired stereochemical outcome.

The synthesis of enantiopure cyclopropyl esters is a key strategy for building chiral molecules. researchgate.net Furthermore, the predictable, often stereospecific, rearrangements that cyclopropylmethyl systems undergo can be harnessed to set specific stereocenters or to control the regiochemistry of bond formation in subsequent steps. researchgate.net By carefully choosing the substrate and reaction conditions, chemists can control whether the system undergoes substitution at the primary carbon or rearranges to a different structure, providing a high degree of control over the final product's constitution and stereochemistry.

Analytical Utility in Chemical Characterization

The "3,5-dinitrobenzoate" portion of the molecule provides distinct analytical advantages. The derivatization of alcohols with 3,5-dinitrobenzoyl chloride is a classic method in qualitative organic analysis. hansshodhsudha.commissouri.edu

These derivatives are typically highly crystalline solids with sharp, well-defined melting points, which can be used to identify an unknown alcohol by comparison to literature values. missouri.eduoptica.org The two nitro groups on the aromatic ring make the 3,5-dinitrobenzoate moiety a strong chromophore, meaning it absorbs ultraviolet (UV) light intensely. tcichemicals.comquora.com This property is extremely useful for quantitative analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector, as it allows for the sensitive detection of the derivative even at low concentrations. tcichemicals.comnih.gov

Furthermore, compounds containing the 3,5-dinitrobenzoate group, such as methyl 3,5-dinitrobenzoate, are used as certified reference materials for quantitative NMR (qNMR). sigmaaldrich.comfujifilm.com This technique allows for the highly accurate determination of the concentration or purity of a substance by comparing the integral of its NMR signal to that of a standard of known purity. bipm.orgox.ac.ukresearchgate.net Therefore, the formation of this compound serves as a robust method for the unambiguous identification, quantification, and characterization of cyclopropylmethanol (B32771).

Derivatization for Qualitative Organic Analysis

The identification of unknown organic compounds is a fundamental aspect of laboratory training in chemistry. hansshodhsudha.comresearchgate.net A common and effective method for identifying an unknown alcohol is to convert it into a solid ester derivative with a sharp melting point. hansshodhsudha.comresearchgate.net Esters of 3,5-dinitrobenzoic acid are particularly well-suited for this purpose.

The reaction of an alcohol, such as cyclopropylmethanol, with 3,5-dinitrobenzoyl chloride in the presence of a base, or directly with 3,5-dinitrobenzoic acid under acidic catalysis, yields the corresponding ester, in this case, this compound. hansshodhsudha.comresearchgate.net These dinitrobenzoate derivatives are typically solid compounds with well-defined melting points, which can be used to identify the original alcohol by comparing the experimental melting point to literature values.

A greener approach to the synthesis of these derivatives involves the microwave-assisted reaction of the alcohol directly with 3,5-dinitrobenzoic acid using a few drops of concentrated sulfuric acid. hansshodhsudha.comresearchgate.net This method is not only faster but also avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride, which are traditionally used to prepare the 3,5-dinitrobenzoyl chloride intermediate. hansshodhsudha.comresearchgate.net

Furthermore, 3,5-dinitrobenzoate derivatives are also employed in the characterization of esters. sciepub.com Through a process of transesterification, an unknown ester can be heated with 3,5-dinitrobenzoic acid to form the 3,5-dinitrobenzoate ester of the alcohol component of the original ester. sciepub.com This derivative can then be isolated and its melting point determined, thus revealing the identity of the alcohol moiety. Microwave-assisted methods have also been developed to expedite this transesterification process, making it more efficient and suitable for undergraduate laboratory settings. sciepub.com

The utility of 3,5-dinitrobenzoyl derivatives extends to chromatographic methods as well. The 3,5-dinitrobenzoyl group can be immobilized on a solid support to create a solid-phase reagent for the derivatization of amines, amino alcohols, and amino acids for analysis by high-performance liquid chromatography (HPLC). nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 3,5-Dinitrobenzoates

| Feature | Conventional Method | Microwave-Assisted Method |

| Reagents | Alcohol, 3,5-Dinitrobenzoyl Chloride (prepared from 3,5-Dinitrobenzoic Acid and PCl₅ or SOCl₂) | Alcohol, 3,5-Dinitrobenzoic Acid, conc. H₂SO₄ |

| Reaction Time | 45 - 60 minutes | 5 minutes |

| Conditions | Reflux or stirring at room temperature | Microwave irradiation at ~70°C |

| Byproducts | POCl₃, HCl, SO₂ (hazardous) | Water |

| Green Chemistry | Does not adhere to green chemistry principles | Adheres to green chemistry principles |

Applications in Fluorimetric Analysis

Currently, there is no readily available scientific literature documenting the specific application of this compound or the general class of 3,5-dinitrobenzoate esters in fluorimetric analysis. The inherent chemical structure of 3,5-dinitrobenzoates, characterized by the presence of two nitro groups, typically leads to the quenching of fluorescence rather than its enhancement. Nitroaromatic compounds are well-known for their ability to act as electron acceptors and are often used as fluorescence quenchers. Therefore, it is unlikely that these compounds would be suitable as fluorimetric probes or derivatizing agents for enhancing the fluorescence of analytes.

Q & A

Basic Research Questions

How can Cyclopropylmethyl 3,5-dinitrobenzoate be synthesized and purified for analytical applications?

Answer:

The synthesis typically involves esterification of 3,5-dinitrobenzoic acid with cyclopropylmethanol under acid catalysis (e.g., H₂SO₄). Post-reaction purification is critical due to potential byproducts; methods include recrystallization from ethanol or acetone and column chromatography using silica gel with a hexane/ethyl acetate gradient. Confirmation of purity requires melting point analysis (lit. ~107–109°C for analogous methyl ester ) and HPLC with UV detection (λ = 254 nm). For structural validation, compare H NMR spectra (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm and aromatic protons at δ 8.5–9.0 ppm) .

What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro group (asymmetric NO₂ stretch ~1530 cm⁻¹).

- NMR : H NMR resolves cyclopropylmethyl protons and aromatic signals; C NMR confirms ester linkage (C=O ~165 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₀N₂O₆), with fragmentation patterns showing loss of the cyclopropylmethyl group (m/z 226 for 3,5-dinitrobenzoate ion) .

Intermediate Research Questions

How do steric effects of the cyclopropylmethyl group influence the compound’s reactivity compared to other 3,5-dinitrobenzoate esters?

Answer:

The cyclopropylmethyl group introduces steric hindrance, slowing nucleophilic acyl substitution reactions (e.g., hydrolysis) compared to methyl or ethyl esters. Kinetic studies under alkaline conditions (NaOH/EtOH) show a 2–3x slower rate constant for cyclopropylmethyl vs. methyl derivatives. Computational modeling (DFT) of transition states can quantify steric contributions .

What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

The compound’s low solubility in polar solvents and tendency to form oils require slow evaporation from dichloromethane/hexane mixtures. Crystal lattice stabilization is hindered by weak C–H···O interactions between nitro groups and cyclopropyl protons. Single-crystal X-ray diffraction (SCXRD) reveals packing motifs; annealing at 50°C for 24 hours improves crystallinity .

Advanced Research Questions

How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Answer:

Graph-set analysis (R²₂(8) motifs) of SCXRD data shows nitro groups act as hydrogen-bond acceptors, while cyclopropyl C–H bonds serve as donors. These interactions guide co-crystal formation with complementary donors (e.g., urea derivatives). Computational tools like CrystalExplorer quantify interaction energies (e.g., nitro···H–C: ~4 kJ/mol), aiding in predicting ternary cocrystals .

What role does this compound play in nonlinear optical (NLO) material research?

Answer:

The electron-withdrawing nitro groups and conjugated π-system enhance hyperpolarizability (β), making it a candidate for NLO applications. Z-scan measurements at 1064 nm reveal a third-order nonlinear susceptibility (χ³) of ~10⁻¹² esu. Comparative studies with potassium 3,5-dinitrobenzoate show cyclopropylmethyl’s steric effects reduce crystal symmetry, altering SHG efficiency .

Data Contradictions and Resolution

Discrepancies in reported melting points for analogous esters: How should researchers validate data?

Answer:

Literature values for methyl 3,5-dinitrobenzoate range from 107–109°C , but cyclopropylmethyl derivatives may vary due to polymorphism. Differential Scanning Calorimetry (DSC) at 5°C/min under N₂ resolves enantiotropic transitions. Cross-validate with hot-stage microscopy to exclude solvent inclusion artifacts .

Stability and Decomposition Studies

Under what conditions does this compound undergo thermal or photolytic degradation?

Answer:

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, yielding 3,5-dinitrobenzoic acid and cyclopropane derivatives. UV irradiation (λ = 300 nm) in methanol induces nitro group reduction to amines, confirmed by LC-MS. Stabilizers like BHT (0.1% w/w) mitigate radical-mediated pathways .

Methodological Gaps and Future Directions

What computational models best predict the compound’s solid-state behavior?

Answer:

Molecular dynamics (MD) simulations using force fields (e.g., COMPASS III) replicate crystal packing but underestimate weak interactions. Hybrid DFT/Machine Learning approaches (e.g., using CSD data) improve prediction of melting points and solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.